H-プロ-フェ-OH

概要

説明

H-Pro-Phe-OH is a dipeptide composed of the amino acids proline and phenylalanine. This compound is an incomplete breakdown product of protein digestion or protein catabolism and is found in urine . It exhibits considerable potential for diverse applications in both biochemical and biomedical research .

科学的研究の応用

H-Pro-Phe-OH has extensive applications in scientific research:

Chemistry: It is used as a substrate for exploring enzyme active sites and identifying potential drug targets.

Biology: It serves as a tool for studying protein interactions with other molecules.

Industry: It is used in polypeptide synthesis and as a versatile tool in biochemical and metabolomics research.

作用機序

Target of Action

H-Pro-Phe-OH, also known as Pro-Phe or L-prolyl-L-phenylalanine or L-Pro-L-Phe, is a dipeptide containing proline and phenylalanine . The primary targets of this compound are prolinase and Angiotensin-converting enzyme (ACE) . Prolinase is an enzyme that catalyzes the breakdown of proline-containing peptides, while ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure .

Mode of Action

H-Pro-Phe-OH serves as a substrate for prolinase . In the context of ACE, phenylalanine, an aromatic amino acid present in the compound, can inhibit the activity of ACE . This inhibition can lead to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure .

Pharmacokinetics

In silico predictions suggest that cyclic peptides, which include h-pro-phe-oh, show a better pharmacokinetic and toxic profile to humans .

Result of Action

The inhibition of ACE by H-Pro-Phe-OH leads to a decrease in the production of angiotensin II, resulting in vasodilation and a decrease in blood pressure . This makes H-Pro-Phe-OH potentially useful in the treatment of hypertension.

生化学分析

Biochemical Properties

L-Prolyl-L-Phenylalanine serves as a substrate for various enzymes, including dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP), shedding light on essential biochemical pathways related to protein digestion and metabolism . It interacts with these enzymes, and the nature of these interactions helps us understand the essential biochemical pathways related to protein digestion and metabolism .

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of L-Prolyl-L-Phenylalanine is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: H-Pro-Phe-OH can be synthesized through various methods. One common approach involves the use of phenylalanine ammonia lyases, which catalyze the interconversion of cinnamic acids and L-phenylalanines . This method is synthetically valuable as it does not require expensive cofactors or recycling systems .

Industrial Production Methods: In industrial settings, recombinant Escherichia coli can be engineered to produce L-phenylalanine, which can then be coupled with proline to form H-Pro-Phe-OH . This method leverages the biosynthesis pathway starting with phosphoenolpyruvate and erythrose 4-phosphate .

化学反応の分析

Types of Reactions: H-Pro-Phe-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. It serves as a substrate for enzymes such as dipeptidyl peptidase-4 and prolylcarboxypeptidase .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific conditions depend on the desired reaction and product.

Major Products: The major products formed from these reactions include various derivatives of H-Pro-Phe-OH, which can be used in further biochemical studies and applications .

類似化合物との比較

- L-azetidine-2-carboxylic acid

- Trans-4-hydroxy-L-proline

- Cis-4-hydroxy-L-proline

Uniqueness: H-Pro-Phe-OH is unique due to its dual composition of proline and phenylalanine, which allows it to serve as a versatile tool in both biochemical and biomedical research . Its ability to inhibit angiotensin-converting enzyme and its potential therapeutic applications further distinguish it from other similar compounds .

生物活性

H-Pro-Phe-OH, also known as L-prolyl-L-phenylalanine, is a dipeptide composed of the amino acids proline and phenylalanine. This compound has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities, including neuroprotection, antimicrobial properties, and inhibition of angiotensin-converting enzyme (ACE). This article provides a comprehensive overview of the biological activity of H-Pro-Phe-OH, supported by research findings, case studies, and data tables.

Target Enzymes

H-Pro-Phe-OH acts primarily through its interaction with specific enzymes:

- Prolinase : This enzyme catalyzes the hydrolysis of proline-containing peptides.

- Angiotensin-Converting Enzyme (ACE) : H-Pro-Phe-OH serves as a substrate for ACE, leading to vasodilation and reduced blood pressure by inhibiting the formation of angiotensin II.

Pharmacokinetics

In silico studies suggest that cyclic peptides, including H-Pro-Phe-OH, exhibit favorable pharmacokinetic profiles. These compounds tend to have better absorption and lower toxicity in human models compared to linear peptides.

Neuroprotection

Research indicates that cyclo(L-Pro-L-Phe), a cyclic analog of H-Pro-Phe-OH, demonstrates neuroprotective effects against oxidative stress in human neuroblastoma cells (SH-SY5Y). It functions as a partial agonist of peroxisome proliferator-activated receptor-γ (PPAR-γ), which helps reduce apoptosis and reactive oxygen species generation.

Antimicrobial Activity

Cyclo(L-Pro-L-Phe) has shown significant antimicrobial activity against Ralstonia solanacearum, a plant pathogen. Studies reveal that this compound effectively inhibits bacterial growth and mitigates disease severity in affected plants.

ACE Inhibition

The dipeptide exhibits ACE inhibitory activity similar to other peptide analogs. This property is particularly beneficial in managing hypertension and related cardiovascular conditions. The inhibition of ACE leads to decreased levels of angiotensin II, promoting vasodilation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of H-Pro-Phe-OH, it is essential to compare it with related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| L-Azetidine-2-carboxylic acid | Potential ACE inhibitor | Contains a cyclic structure |

| Trans-4-hydroxy-L-proline | Collagen synthesis enhancement | Hydroxyl group contributes to stability |

| Cis-4-hydroxy-L-proline | Similar to trans form but less stable | Structural isomerism affects activity |

H-Pro-Phe-OH's dual composition allows it to serve as a versatile tool in biochemical research and therapeutic applications.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that cyclo(L-Pro-L-Phe) significantly reduced neurodegeneration markers in SH-SY5Y cells under oxidative stress conditions. The treatment led to a marked decrease in cell death compared to untreated controls.

- Antimicrobial Efficacy : In agricultural trials, cyclo(L-Pro-L-Phe) was applied to tomato plants infected with Ralstonia solanacearum. Results showed a 70% reduction in disease symptoms compared to untreated plants, highlighting its potential as a biopesticide.

- Cardiovascular Applications : Clinical trials investigating the effects of ACE inhibitors derived from H-Pro-Phe-OH have shown promising results in lowering blood pressure in hypertensive patients, suggesting its potential therapeutic role in cardiovascular diseases .

特性

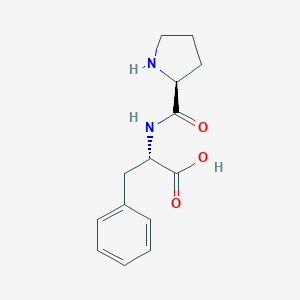

IUPAC Name |

(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(11-7-4-8-15-11)16-12(14(18)19)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIANZLCJVYEFX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13589-02-1 | |

| Record name | Prolylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Pro-L-Phe?

A1: L-Pro-L-Phe has a molecular formula of C14H18N2O3 and a molecular weight of 262.31 g/mol.

Q2: Is there any spectroscopic data available for L-Pro-L-Phe?

A2: Yes, NMR spectroscopy has been widely used to elucidate the conformational properties of L-Pro-L-Phe and its derivatives. For instance, researchers used 1H NMR spectroscopy and molecular modeling to compare the conformations of endomorphin-2 (EM2, H-Tyr-Pro-Phe-Phe-NH2) and its C-terminal free acid (EM2OH, H-Tyr-Pro-Phe-Phe-OH) in DMSO solution. []

Q3: Does L-Pro-L-Phe exhibit any catalytic properties?

A3: L-Pro-L-Phe, in combination with p-toluenesulfonic acid (p-TsOH), can act as a catalyst in asymmetric Mannich-type reactions. []

Q4: Can you elaborate on the applications of L-Pro-L-Phe in asymmetric Mannich-type reactions?

A4: Research shows that L-Pro-L-Phe/p-TsOH can efficiently catalyze the direct asymmetric Mannich-type reaction involving acetone, nitrobenzaldehyde, and p-anisidine in DMSO at 0 °C, achieving high enantioselectivity (up to 99% ee). []

Q5: How do structural modifications of L-Pro-L-Phe affect its activity?

A5: Studies on L-Pro-L-Phe analogs in various biological contexts provide insights into SAR:

- Renin Inhibition: Replacing the Leu10-Val11 scissile bond with a phosphinic analog of L-Pro-L-Phe resulted in potent renin inhibitors. []

- Collagenase Inhibition: Cyclizing L-Pro-L-Phe analogs with a phosphinic bond yielded potent inhibitors of bacterial collagenase from Corynebacterium rathaii. The size of the cyclic peptide and stereochemistry of the phenylalanine residue significantly influenced inhibitory potency. []

- Antimicrobial Activity: Cyclo(L-Pro-L-Phe), a cyclic dipeptide derived from Escherichia coli, displayed antimicrobial activity against Ralstonia solanacearum. []

Q6: What are the known biological activities of L-Pro-L-Phe and its derivatives?

A6: Research highlights the following biological activities:

- Neuroprotection: Cyclo(L-Pro-L-Phe) isolated from Aspergillus flavus exhibited neuroprotective effects against oxidative stress-induced neurodegeneration in human neuroblastoma SH-SY5Y cells. It acted as a partial peroxisome proliferator-activated receptor-γ (PPAR-γ) agonist, reducing apoptosis and reactive oxygen species generation. []

- Antimicrobial Activity: Cyclo(L-Pro-L-Phe) showed antimicrobial activity against the plant pathogen Ralstonia solanacearum, significantly inhibiting its growth and reducing disease severity in tomatoes. []

- Angiotensin-Converting Enzyme (ACE) Inhibition: Leu-Pro-Phe, a tripeptide identified from cooked egg digests, displayed ACE inhibitory activity. []

- Cathepsin B Inhibition: The peptide Gly-Pro-Phe-Pro-Ile, corresponding to the sequence 203-207 of bovine β-casein, acted as a competitive inhibitor of cathepsin B. []

Q7: Are there any in vivo studies demonstrating the efficacy of L-Pro-L-Phe or its analogs?

A7: Yes, several studies demonstrate in vivo efficacy:

- Antihypertensive Activity: Oral administration of egg white hydrolysates containing the tripeptide Ile-Val-Phe, structurally related to L-Pro-L-Phe, showed antihypertensive activity in spontaneously hypertensive rats. []

- Alcohol Metabolism: Corn protein hydrolysates containing the peptide Gln-Leu-Leu-Pro-Phe facilitated alcohol metabolism in vivo. The Leu-Leu and Pro-Phe units were identified as key structural features for this activity. []

Q8: What is known about the stability of L-Pro-L-Phe and its analogs?

A8: Research provides insights into the stability of related peptides:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。